(6-Methylpyridin-2-yl)methanamine

Description

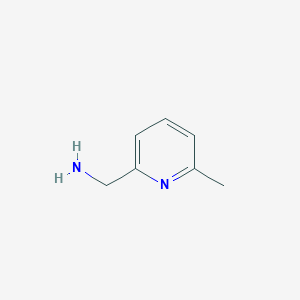

Structure

3D Structure

Properties

IUPAC Name |

(6-methylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-3-2-4-7(5-8)9-6/h2-4H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFYXLLVIVSPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289287 | |

| Record name | (6-methylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-60-7 | |

| Record name | 6-Methyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 60125 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6627-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6627-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6-methylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-methylpyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Methylpyridin-2-yl)methanamine (CAS No. 6627-60-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (6-Methylpyridin-2-yl)methanamine, a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. This document delves into its chemical and physical properties, synthesis methodologies, spectroscopic characterization, safety and handling protocols, and its emerging applications, particularly in the realm of drug discovery and coordination chemistry.

Core Compound Identification and Properties

This compound, identified by the CAS number 6627-60-7 , is a primary amine featuring a methyl-substituted pyridine ring. This structural motif makes it a valuable building block for more complex molecular architectures.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some data is experimentally verified, other parameters are derived from closely related structures and computational models.

| Property | Value | Source(s) |

| CAS Number | 6627-60-7 | [1][2] |

| Molecular Formula | C₇H₁₀N₂ | [1][2][3] |

| Molecular Weight | 122.17 g/mol | [1][2][3] |

| Physical Form | Liquid (at 20°C) | [1] |

| Boiling Point | 198.6°C at 760 mmHg | [2] |

| Density | ~1 g/mL | [1] |

| Refractive Index | ~1.54 | [1] |

| Purity | Typically ≥95% | [1] |

Spectroscopic Profile:

While experimentally obtained spectra for this compound are not widely available in the public domain, data from suppliers indicates that NMR, HPLC, and LC-MS data are generally available upon request.[4][5] For reference, the spectroscopic data of the closely related precursor, 2-amino-6-methylpyridine, can provide valuable insights.[6][7]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methylene protons of the aminomethyl group, and the aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the methyl carbon, the methylene carbon, and the carbons of the pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine, C-H stretches for the aromatic and aliphatic components, and C=N and C=C stretching vibrations from the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Purification Methodologies

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reduction of the corresponding nitrile, 6-methyl-2-pyridinecarbonitrile.

Synthesis Workflow: Nitrile Reduction

Caption: A generalized workflow for the synthesis of this compound via nitrile reduction.

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines a general procedure for the synthesis of this compound from 6-methyl-2-pyridinecarbonitrile using catalytic hydrogenation.

Materials:

-

6-methyl-2-pyridinecarbonitrile

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol (anhydrous)

-

Hydrogen gas source

-

Standard glassware for inert atmosphere reactions

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 6-methyl-2-pyridinecarbonitrile in anhydrous methanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst to the solution.

-

Hydrogenation: Securely connect the reaction vessel to a hydrogen gas source and purge the system. Pressurize the vessel with hydrogen gas (the optimal pressure may vary and should be determined empirically) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Remove the solid catalyst by filtration through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Research and Development

The unique structural features of this compound make it a versatile building block in several areas of chemical research, most notably in medicinal chemistry and coordination chemistry. Pyridine derivatives are known to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[8]

Role in Medicinal Chemistry and Drug Discovery

The pyridine moiety is a common scaffold in many approved drugs due to its ability to engage in various non-covalent interactions with biological targets.[8] While specific studies on the direct biological activity of this compound are limited, its structural analogs have shown significant promise.

-

Inhibitors of Inducible Nitric Oxide Synthase (iNOS): Derivatives of 2-amino-4-methylpyridine have been synthesized and identified as potent inhibitors of iNOS, an enzyme implicated in inflammatory diseases. This suggests that this compound could serve as a valuable starting material for the development of novel anti-inflammatory agents.[9]

Utility in Coordination Chemistry

The nitrogen atoms in the pyridine ring and the primary amine group of this compound make it an excellent bidentate ligand for coordinating with metal ions. This property is exploited in the development of novel metal complexes with potential therapeutic or catalytic applications.

-

Metal-Based Therapeutics: A platinum(II) complex of a closely related ligand, C-(6-aminomethyl-pyridin-2-yl)methylamine, has been shown to interact with DNA and exhibit moderate cytotoxicity, highlighting the potential for developing novel anticancer agents based on metal complexes of this compound.

-

Catalysis: The coordination complexes of this ligand can be explored for their catalytic activity in various organic transformations.

Logical Relationship of Applications

Caption: The relationship between the core compound and its applications in medicinal and coordination chemistry.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

Storage:

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Keep the container tightly sealed to prevent moisture absorption and contamination.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in drug discovery and materials science. Its straightforward synthesis and the reactive handles it possesses—the primary amine and the pyridine ring—allow for a wide range of chemical modifications. As research into novel therapeutics and functional materials continues to expand, the utility of this compound and its derivatives is expected to grow, making it a key intermediate for researchers in both academic and industrial settings.

References

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). ACS Medicinal Chemistry Letters.

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry.

- Draguta, S., et al. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online.

- Bligh, S. W. A., et al. (2007). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. WestminsterResearch, University of Westminster.

Sources

- 1. 6627-60-7 this compound AKSci W7727 [aksci.com]

- 2. CAS 6627-60-7 | this compound - Synblock [synblock.com]

- 3. 6627-60-7 CAS Manufactory [m.chemicalbook.com]

- 4. 6627-60-7 | this compound | Amines | Ambeed.com [ambeed.com]

- 5. 6627-60-7 | this compound - Moldb [moldb.com]

- 6. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

(6-Methylpyridin-2-yl)methanamine molecular weight

An In-depth Technical Guide to (6-Methylpyridin-2-yl)methanamine: Foundational Chemistry, Characterization, and Application

Abstract

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its structure, featuring a primary amine tethered to a methyl-substituted pyridine ring, offers a unique combination of nucleophilicity, hydrogen bonding capability, and aromatic scaffolding potential. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We delve into the foundational physicochemical properties of the molecule, with a detailed focus on the determination and significance of its molecular weight. Furthermore, this document outlines a robust, field-proven protocol for its spectroscopic characterization, proposes a logical synthetic pathway, and explores its critical applications in the development of novel therapeutics.

The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine moiety is a cornerstone of contemporary drug design, prized for its versatile electronic properties, ability to engage in hydrogen bonding as an acceptor, and its metabolic stability. The strategic placement of substituents on the pyridine ring allows medicinal chemists to meticulously modulate a compound's steric and electronic profile, thereby optimizing its pharmacokinetic and pharmacodynamic properties.[1] Pyridine derivatives are integral components of numerous FDA-approved drugs, including kinase inhibitors for oncology, agents targeting the central nervous system, and novel antimicrobial compounds.[1]

This compound (Figure 1) emerges as a particularly valuable intermediate within this class. The 2-aminomethyl substituent provides a reactive handle for derivatization, enabling the construction of larger, more complex molecules through amide bond formation, reductive amination, or other standard transformations. Simultaneously, the 6-methyl group provides a subtle yet important steric and electronic perturbation that can be exploited to fine-tune binding interactions with biological targets.

Core Physicochemical Properties and Molecular Weight

Accurate knowledge of a compound's physicochemical properties is the bedrock of all subsequent research, from reaction stoichiometry to analytical method development.

Molecular Identity

The unambiguous identification of this compound is established through a combination of its chemical formula, CAS number, and precise molecular weight. These identifiers are crucial for regulatory compliance, literature searches, and procurement.

Molecular Weight: Theoretical and Experimental Determination

The molecular weight is a fundamental property. It is essential to distinguish between the average molar mass, used for stoichiometric calculations in bulk, and the monoisotopic (exact) mass, which is determined by mass spectrometry.

-

Molar Mass: Calculated by summing the atomic weights of all constituent atoms according to the molecular formula (C₇H₁₀N₂). This value is typically used for weighing reagents for chemical synthesis. The molar mass is 122.17 g/mol .[2][3][4]

-

Exact Mass: Calculated by summing the masses of the most abundant isotopes of the constituent atoms (e.g., ¹²C, ¹H, ¹⁴N). This value is critical for high-resolution mass spectrometry (HRMS), which provides unequivocal confirmation of a compound's elemental composition. The exact mass is 122.0844 Da.[3]

The following table summarizes the key identification and physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 6627-60-7 | [2][4] |

| Molecular Formula | C₇H₁₀N₂ | [2][4] |

| Molar Mass | 122.17 g/mol | [2][3][4] |

| Exact Mass | 122.0844 Da | [3] |

| Physical Form | Liquid (at 20°C) | [4] |

| Purity (Typical) | ≥98% | [2] |

Synthesis and Characterization Workflow

While this compound is commercially available, understanding its synthesis and analytical validation is crucial for quality control and for researchers who may need to produce derivatives.

Retrosynthetic Approach and Proposed Synthesis

A logical and efficient synthetic route to this compound starts from the corresponding nitrile, 6-methylpicolinonitrile. The transformation of a nitrile to a primary amine is a standard and high-yielding reaction in organic synthesis. The choice of reducing agent is critical; Lithium Aluminum Hydride (LiAlH₄) is a powerful and effective reagent for this purpose, ensuring complete reduction.

The overall workflow from precursor to purified product is depicted below.

Diagram: Synthetic and Purification Workflow

Experimental Protocol: Spectroscopic Validation

Confirming the identity, structure, and purity of the final compound is a non-negotiable step. A multi-technique approach provides a self-validating system.

Objective: To unequivocally confirm the molecular weight and structure of a synthesized or procured batch of this compound.

Methodology:

-

Sample Preparation:

-

For Mass Spectrometry (MS): Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures protonation for positive ion mode detection.

-

For Nuclear Magnetic Resonance (NMR): Accurately weigh 5-10 mg of the compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

-

Mass Spectrometry Analysis (ESI-MS):

-

Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amines. It allows for the detection of the protonated molecular ion [M+H]⁺, directly confirming the molecular weight.

-

Procedure:

-

Calibrate the mass spectrometer using a known standard.

-

Infuse the prepared sample into the ESI source.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Expected Result: A prominent peak at m/z 123.09 corresponding to the [C₇H₁₁N₂]⁺ ion. High-resolution analysis should match the exact mass to within 5 ppm.

-

-

-

NMR Spectroscopy Analysis (¹H and ¹³C NMR):

-

Rationale: NMR provides the definitive connectivity map of the molecule, confirming the carbon-hydrogen framework and the arrangement of functional groups.

-

Procedure:

-

Acquire a ¹H NMR spectrum. Expected signals would include a singlet for the methyl group, a singlet for the CH₂ group, a broad singlet for the NH₂ protons, and three distinct signals in the aromatic region for the pyridine ring protons.

-

Acquire a ¹³C NMR spectrum. Expected signals would include seven distinct carbon resonances corresponding to the methyl, methylene, and five unique pyridine carbons.

-

-

Diagram: Analytical Validation Workflow

Sources

An In-depth Technical Guide to (6-Methylpyridin-2-yl)methanamine: Structure, Synthesis, and Application in Drug Discovery

Abstract

(6-Methylpyridin-2-yl)methanamine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a pyridine ring substituted with both a methyl and an aminomethyl group, imparts specific steric and electronic properties that are highly valuable in the design of targeted therapeutics. This guide provides a comprehensive technical overview of this compound, including its detailed structure, validated synthesis protocols, in-depth spectroscopic characterization, and its significant role as a key scaffold in the development of novel drug candidates, with a particular focus on its application in antitubercular agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile intermediate in their research endeavors.

Introduction: The Strategic Importance of the Pyridine-2-methylamine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2][3][4] Its nitrogen atom acts as a hydrogen bond acceptor and can significantly influence the pharmacokinetic properties of a molecule.[1] The specific substitution pattern of this compound offers a unique combination of features:

-

Bidentate Chelation: The proximate arrangement of the pyridine nitrogen and the primary amine nitrogen allows for effective bidentate chelation of metal ions, a property exploited in the design of certain catalysts and metalloenzyme inhibitors.

-

Structural Rigidity and Vectorial Projection: The pyridine ring provides a rigid core, from which the aminomethyl group projects as a key interaction vector. This defined geometry is crucial for precise binding to target proteins.

-

Modulation of Basicity: The electron-donating methyl group at the 6-position subtly modulates the basicity of the pyridine nitrogen, influencing its interaction potential and overall molecular properties.

These attributes make this compound a sought-after intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and agents targeting microbial enzymes.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational dataset for its use in synthetic and analytical applications.

Chemical Structure

The structure of this compound consists of a pyridine ring with a methyl group at the 6-position and a methanamine group at the 2-position.

Caption: 2D Structure of this compound.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 6627-60-7 | PubChem[5] |

| Molecular Formula | C₇H₁₀N₂ | PubChem[5] |

| Molecular Weight | 122.17 g/mol | PubChem[5] |

| Boiling Point | 198.6 °C at 760 mmHg | Synblock[6] |

| Appearance | Liquid | AKSci[7] |

| SMILES | CC1=NC(=CC=C1)CN | PubChem[5] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding nitrile, 2-cyano-6-methylpyridine. This precursor is readily prepared from commercially available 2-picoline-1-oxide.[8][9] Two primary reduction methodologies are prevalent: catalytic hydrogenation and chemical reduction with metal hydrides.

Synthetic Workflow Overview

Caption: General workflow for the synthesis of the target compound.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This method is often preferred for its operational simplicity and milder reaction conditions compared to metal hydrides. The use of a heterogeneous catalyst simplifies product purification.

Rationale: Raney® Nickel is a highly active hydrogenation catalyst, particularly effective for the reduction of nitriles to primary amines.[10][11] The reaction is typically carried out in an alcoholic solvent under a hydrogen atmosphere. The solvent choice, such as methanol or ethanol, is crucial as it readily dissolves the starting nitrile and the resulting amine, facilitating catalyst-substrate interaction.

Step-by-Step Methodology:

-

Catalyst Preparation: In a fume hood, a slurry of Raney® Nickel (approx. 10-15% by weight of the substrate) in ethanol is carefully washed several times with ethanol to remove any residual water and alkali from its preparation.[12]

-

Reaction Setup: A solution of 2-cyano-6-methylpyridine (1.0 eq) in anhydrous ethanol (10-20 mL per gram of substrate) is charged into a hydrogenation vessel.

-

Hydrogenation: The prepared Raney® Nickel catalyst is added to the solution. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is agitated vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be withdrawn and analyzed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the pyrophoric Raney® Nickel catalyst. The filter cake should be kept wet with ethanol to prevent ignition. The filtrate is concentrated under reduced pressure to yield the crude product. Purification is typically achieved by vacuum distillation.

Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LAH)

LAH is a powerful reducing agent capable of converting nitriles to primary amines with high efficiency.[4][13] This method is particularly useful when catalytic hydrogenation is sluggish or incompatible with other functional groups.

Rationale: The hydride (H⁻) from LAH performs a nucleophilic attack on the electrophilic carbon of the nitrile group. Subsequent hydride additions and hydrolysis lead to the formation of the primary amine. Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are mandatory, as LAH reacts violently with protic solvents.[13]

Step-by-Step Methodology:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Substrate: A solution of 2-cyano-6-methylpyridine (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel to the LAH suspension, maintaining the temperature below 10 °C.[4]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete conversion.

-

Monitoring: The reaction is monitored by TLC or GC-MS analysis of quenched aliquots.

-

Workup (Fieser Method): The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where 'x' is the mass of LAH used in grams.[14] This procedure results in the formation of a granular precipitate of aluminum salts that can be easily filtered.

-

Purification: The resulting slurry is filtered, and the filter cake is washed thoroughly with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for the title compound are detailed below.

| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-3 | ~6.9-7.1 | d | 1H |

| Pyridine H-4 | ~7.4-7.6 | t | 1H |

| Pyridine H-5 | ~6.8-7.0 | d | 1H |

| -CH₂- | ~3.8-4.0 | s | 2H |

| -CH₃ | ~2.4-2.6 | s | 3H |

| -NH₂ | ~1.8-2.2 | br s | 2H |

| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~160-162 |

| Pyridine C-6 | ~157-159 |

| Pyridine C-4 | ~136-138 |

| Pyridine C-3 | ~118-120 |

| Pyridine C-5 | ~115-117 |

| -CH₂- | ~48-50 |

| -CH₃ | ~23-25 |

| Predicted shifts are based on computational models and data from analogous structures. Experimental values may vary depending on the solvent and concentration. |

A reference ¹³C NMR spectrum is available on PubChem.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion ([M]⁺): m/z = 122.08

-

Key Fragmentation Peaks: A prominent peak is expected at m/z = 93, corresponding to the loss of the aminomethyl radical (•CH₂NH₂) and formation of the stable 2,6-lutidinyl cation. The mass spectrum available in the NIST database shows a top peak at m/z 93 and the molecular ion at m/z 122.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (amine) | 3300-3500 | Two bands, medium |

| C-H Stretch (aromatic) | 3000-3100 | Sharp, weak to medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium to strong |

| C=N, C=C Stretch (pyridine) | 1580-1610 | Strong |

| N-H Bend (amine) | 1590-1650 | Medium, often overlaps with ring stretches |

| C-H Bend (aromatic) | 750-850 | Strong, indicative of substitution pattern |

An experimental FT-IR spectrum is available on PubChem, confirming these characteristic absorption bands.[5]

Applications in Drug Discovery: A Case Study on MmpL3 Inhibitors

The this compound scaffold has emerged as a critical component in the development of novel antitubercular agents targeting the Mycobacterial Membrane Protein Large 3 (MmpL3).[15] MmpL3 is an essential transporter responsible for exporting mycolic acids, which are vital components of the mycobacterial cell wall.[15] Inhibition of MmpL3 leads to the disruption of cell wall formation and subsequent bacterial death, making it a highly attractive target for new tuberculosis therapies.[12]

Role in Structure-Activity Relationship (SAR)

In a series of potent MmpL3 inhibitors, the pyridine-2-methylamine core serves as a central scaffold that correctly positions other pharmacophoric elements within the MmpL3 binding pocket.[15]

Caption: Logical relationship of the core scaffold to MmpL3 binding pockets.

-

Hydrogen Bonding: The primary amine of the methanamine group is crucial for forming a key hydrogen bond with the carboxylate of a critical aspartate residue (D645) in the MmpL3 active site.[15]

-

π-π Stacking: The pyridine ring itself engages in favorable π-π stacking interactions with aromatic residues, such as tyrosine (Y646), helping to anchor the inhibitor in the binding site.[15]

-

Vectorial Orientation: The aminomethyl linker provides the necessary flexibility and vectorial orientation to project a second substituent (R1) into a hydrophobic pocket (S1), while the pyridine ring positions a third substituent (R2) into a separate hydrophobic pocket (S2).

Structure-activity relationship studies have demonstrated that modifications to the pyridine-2-methylamine core, such as altering the substitution on the amine or the position of the aryl group on the pyridine ring, can significantly impact the antitubercular activity.[15] The 2-methylamine-4-aryl substitution pattern has been identified as particularly effective, highlighting the importance of the specific isomerism provided by this scaffold.[15]

Safety and Handling

This compound is a chemical that should be handled by trained personnel in a well-ventilated laboratory fume hood.

-

Hazards: The compound is harmful if swallowed and may cause skin irritation and serious eye damage.[5] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a structurally distinct and synthetically accessible building block with significant utility in drug discovery and development. Its well-defined stereoelectronic properties and its ability to engage in specific, high-affinity interactions with biological targets, as exemplified by its role in potent MmpL3 inhibitors, underscore its value to the medicinal chemistry community. The synthetic protocols and characterization data provided in this guide offer a robust foundation for researchers to confidently incorporate this valuable scaffold into their synthetic strategies for the development of next-generation therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Yang, F., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. European Journal of Medicinal Chemistry, 255, 115351. [Link]

-

Verma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1133-1179. [Link]

-

Grover, S., et al. (2021). Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis. ACS Infectious Diseases, 7(1), 141-152. [Link]

-

Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. [Link]

-

CoLab. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]

-

Reddy, T. S., & Sreena, G. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4663-4675. [Link]

-

Kadir, M. A., et al. (2017). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 15, 833-841. [Link]

-

Organic Syntheses. (1963). 2-Cyano-6-methylpyridine. Organic Syntheses, Coll. Vol. 4, p.229; Vol. 33, p.17. [Link]

-

Degiacomi, G., et al. (2020). MmpL3 Inhibitors: Diverse Chemical Scaffolds Inhibit the Same Target. Pathogens, 9(8), 643. [Link]

-

Remedi, M., et al. (2021). Molecular Mechanisms of MmpL3 Function and Inhibition. Frontiers in Microbiology, 12, 796501. [Link]

-

Zhang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Molecules, 17(12), 14594-14609. [Link]

-

Al-Ghorbani, M., et al. (2016). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. International Journal of Chemical and Molecular Engineering, 10(8), 1085-1089. [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). [Link]

-

Organic Syntheses. (1955). Raney Nickel Catalyst. Organic Syntheses, Coll. Vol. 3, p.181. [Link]

-

Kadir, M. A., et al. (2017). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 15, 833-841. [Link]

-

MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

-

NIH. (2022). Rapid quantitative 1H–13C two-dimensional NMR with high precision. [Link]

- Google Patents. (2013). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

-

University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. [Link]

-

Draguta, S., et al. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3466. [Link]

-

Sundaraganesan, N., et al. (2008). Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(3), 858-865. [Link]

-

NIST. (2-Pyridinamine, 6-methyl-). NIST Chemistry WebBook. [Link]

-

Journal of Medicinal Chemistry. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]

-

Semantic Scholar. (2023). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. [Link]

-

MDPI. (2015). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. [Link]

-

NIH. (2016). Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections. [Link]

-

Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. This compound | C7H10N2 | CID 246721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

- 9. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Pyridinamine, 6-methyl- [webbook.nist.gov]

- 12. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to (6-Methylpyridin-2-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (6-methylpyridin-2-yl)methanamine, a versatile heterocyclic building block crucial for researchers, medicinal chemists, and professionals in drug development. We will delve into its nomenclature, synthesis, chemical properties, and its burgeoning role as a privileged scaffold in modern medicinal chemistry.

Nomenclature and Identification

This compound is a substituted picolylamine, a class of compounds featuring a methylamino group attached to a pyridine ring. Due to its structural complexity, it is known by several synonyms, which can often be a source of confusion in literature and chemical catalogs. A clear understanding of its various identifiers is paramount for accurate sourcing and unambiguous communication in a research setting.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 6627-60-7[1] |

| Molecular Formula | C₇H₁₀N₂[1] |

| Molecular Weight | 122.17 g/mol [1] |

| Synonyms | 2-(Aminomethyl)-6-methylpyridine[1], 6-Methyl-2-picolylamine, (6-Methyl-2-pyridinyl)methanamine[1], 1-(6-Methylpyridin-2-yl)methanamine[1], C-(6-methyl-pyridin-2-yl)-methylamine[1] |

| MDL Number | MFCD05864530[1] |

Synthesis and Purification

The synthesis of this compound typically starts from the commercially available and inexpensive precursor, 2-amino-6-methylpyridine. The synthetic strategy involves the conversion of the amino group into a nitrile, followed by reduction. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Synthetic Pathway Overview

The most common laboratory-scale synthesis involves a two-step process starting from 2-amino-6-methylpyridine. The first step is a Sandmeyer-type reaction to introduce a cyano group, followed by a reduction of the nitrile to the desired primary amine.

Sources

An In-depth Technical Guide to (6-Methylpyridin-2-yl)methanamine: Synthesis, Properties, and Applications

Introduction

(6-Methylpyridin-2-yl)methanamine is a substituted pyridine derivative that serves as a versatile building block in synthetic chemistry. Its unique structural architecture, featuring a pyridine ring functionalized with both a methyl and an aminomethyl group, imparts a combination of steric and electronic properties that are highly valuable in the fields of medicinal chemistry and materials science. The presence of a primary amine and a heterocyclic nitrogen atom allows for a diverse range of chemical transformations, making it an attractive scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, with a focus on its practical utility for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its effective application in research and development. These properties dictate its behavior in chemical reactions, its suitability for various analytical techniques, and its potential interactions in biological systems.

Core Physicochemical Data

The essential physicochemical properties of this compound are summarized in the table below. These values are crucial for reaction planning, purification, and formulation.

| Property | Value | Reference |

| CAS Number | 90703-97-6 | N/A |

| Molecular Formula | C₇H₁₀N₂ | |

| Molecular Weight | 122.17 g/mol | |

| Appearance | Liquid (at 20°C) | [1] |

| Density | ~1.0 g/cm³ | [1] |

| Refractive Index | ~1.54 | [1] |

| Boiling Point | Not readily available | |

| Solubility | Soluble in many organic solvents | General knowledge |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the amine protons, and the methyl protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The methylene protons will likely appear as a singlet or a multiplet around δ 3.8-4.5 ppm. The amine protons are often broad and their chemical shift can vary depending on the solvent and concentration. The methyl group protons will be a sharp singlet in the upfield region, typically around δ 2.4-2.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The pyridine ring carbons will resonate in the aromatic region (δ 110-160 ppm). The methylene carbon will be found in the aliphatic region, and the methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

| N-H Stretch (Amine) | 3300-3500 | Medium to weak, can be broad |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp, medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Sharp, medium to strong |

| C=N, C=C Stretch (Pyridine Ring) | 1400-1600 | Medium to strong, multiple bands |

| N-H Bend (Amine) | 1550-1650 | Medium, can be broad |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting ions. A common fragmentation pathway for aminomethyl compounds is the loss of the amino group or cleavage of the bond between the methylene group and the pyridine ring.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the reduction of a suitable precursor, most commonly 2-cyano-6-methylpyridine.

Synthetic Pathway

A general and efficient synthetic route is outlined below. The causality behind the choice of reagents lies in their established efficacy for the desired transformations.

Caption: A common synthetic route to this compound.

Experimental Protocol: Synthesis via Reduction of 2-Cyano-6-methylpyridine

This protocol describes a standard laboratory procedure for the catalytic hydrogenation of 2-cyano-6-methylpyridine. The use of Raney Nickel as a catalyst is a well-established method for the reduction of nitriles to primary amines.

-

Preparation: In a high-pressure hydrogenation vessel, dissolve 2-cyano-6-methylpyridine (1.0 eq) in a suitable solvent such as ethanol saturated with ammonia. The ammonia is crucial to prevent the formation of secondary amine byproducts.

-

Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (typically 5-10% by weight) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a moderate temperature (e.g., 50-80 °C).

-

Reaction Monitoring: Monitor the reaction progress by tracking the hydrogen uptake or by analytical techniques such as TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Core Reactivity

The reactivity of this compound is dominated by its primary amine and the pyridine nitrogen.

Sources

A Technical Guide to (6-Methylpyridin-2-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications in Research

Abstract: (6-Methylpyridin-2-yl)methanamine hydrochloride is a substituted picolylamine derivative that serves as a crucial building block in medicinal chemistry and materials science. Its structural features—a pyridine ring providing specific coordination properties and a primary amine offering a site for further functionalization—make it a versatile intermediate. This guide provides an in-depth overview of its chemical and physical properties, established synthesis and purification protocols, spectroscopic characterization, and key applications, with a focus on its role in drug discovery.

Physicochemical Properties

This compound hydrochloride is a stable, crystalline solid under standard conditions. The hydrochloride salt form enhances its stability and simplifies handling compared to the free base, which is prone to oxidation and hygroscopicity.[1] Key physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1365836-53-8 | |

| Molecular Formula | C₇H₁₁ClN₂ | |

| Molecular Weight | 158.63 g/mol | |

| Appearance | Off-white to white solid | [1] |

| Melting Point | Data not consistently available; varies with purity. | |

| Solubility | Soluble in water. | [1] |

| SMILES | CC1=NC(=CC=C1)CN.Cl |

Synthesis and Purification

The synthesis of this compound typically involves the reduction of a nitrile or an oxime precursor, followed by salt formation. A common and reliable laboratory-scale method starts from 2-cyano-6-methylpyridine.

Synthetic Workflow

The overall synthetic pathway is a two-step process:

-

Reduction: The nitrile group of 2-cyano-6-methylpyridine is reduced to a primary amine (the free base).

-

Salt Formation: The resulting free base, this compound, is treated with hydrochloric acid to precipitate the stable hydrochloride salt.

This workflow is visualized in the diagram below.

Detailed Experimental Protocol: Reduction of 2-Cyano-6-methylpyridine

This protocol describes a common method for synthesizing the free base, which is the immediate precursor to the hydrochloride salt.

Materials:

-

2-Cyano-6-methylpyridine

-

Lithium aluminum hydride (LiAlH₄) or Hydrogen gas with a Palladium on Carbon (Pd/C) catalyst

-

Anhydrous tetrahydrofuran (THF) or Ethanol

-

Hydrochloric acid (concentrated or as a solution in isopropanol/diethyl ether)

-

Standard glassware for inert atmosphere reactions, filtration, and extraction

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the reducing agent (e.g., LiAlH₄) in an appropriate anhydrous solvent like THF.

-

Rationale: An inert atmosphere and anhydrous conditions are critical when using powerful, water-sensitive reducing agents like LiAlH₄ to prevent violent quenching and ensure high yields.

-

-

Addition of Precursor: Dissolve 2-cyano-6-methylpyridine in the same anhydrous solvent and add it dropwise to the stirred suspension of the reducing agent at 0 °C.

-

Rationale: A slow, controlled addition at low temperature helps to manage the exothermic nature of the reduction reaction, preventing side reactions.

-

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

-

Work-up and Quenching: Carefully quench the reaction by the slow, sequential addition of water and then an aqueous sodium hydroxide solution at 0 °C. This procedure is critical for safely decomposing any excess reducing agent.

-

Rationale: The specific quenching procedure (e.g., Fieser workup for LiAlH₄) is designed to produce a granular precipitate of aluminum salts that can be easily filtered off.

-

-

Isolation of Free Base: Filter the resulting slurry and wash the solid residue with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude free base, this compound, typically as an oil.[2]

-

Formation of Hydrochloride Salt: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). Add a solution of HCl in the same solvent dropwise until precipitation is complete.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold solvent to remove impurities and dry it under vacuum to obtain the final this compound hydrochloride.[3]

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are typically performed using NMR spectroscopy, mass spectrometry, and chromatography.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the methyl group (singlet, ~2.4 ppm), methylene protons (singlet, ~4.0 ppm), amine protons (broad singlet), and three distinct aromatic protons on the pyridine ring. |

| ¹³C NMR | Resonances for the methyl carbon, methylene carbon, and the five unique carbons of the pyridine ring. |

| Mass Spec (ESI+) | A prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₇H₁₁N₂⁺ (approx. 123.09). |

| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine, C-H stretches for aromatic and aliphatic groups, and C=N/C=C stretching vibrations from the pyridine ring. |

Applications in Drug Discovery and Research

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] this compound hydrochloride serves as a versatile building block, enabling the synthesis of more complex molecules with potential therapeutic activity.[5]

Role as a Privileged Building Block

The molecule's utility stems from two key features:

-

The Pyridine Nitrogen: Acts as a hydrogen bond acceptor and a coordination site for metal ions.

-

The Aminomethyl Group: Provides a nucleophilic handle for introducing a wide variety of substituents and building larger molecular architectures.

This dual functionality allows for its incorporation into diverse chemical libraries aimed at various biological targets.[6]

Sources

Technical Guide to the Spectroscopic Characterization of (6-Methylpyridin-2-yl)methanamine

Abstract: This document provides a comprehensive technical overview of the spectroscopic properties of (6-Methylpyridin-2-yl)methanamine (CAS No. 6627-60-7), a key building block in pharmaceutical and materials science research. As a substituted pyridine derivative, its empirical formula is C₇H₁₀N₂ with a molecular weight of approximately 122.17 g/mol . This guide offers an in-depth analysis of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The content herein is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into the structural elucidation of this molecule. Methodologies for data acquisition are detailed, and spectral interpretations are grounded in established principles of chemical spectroscopy.

A Note on the Data: Direct, publicly accessible experimental spectra for this compound are limited. Consequently, the spectral data summarized and interpreted in this guide are predictive, based on established principles of spectroscopy and data from structurally analogous compounds. These predictions provide a robust framework for researchers to interpret experimentally acquired data.

Molecular Structure and Overview

This compound is a primary amine featuring a picoline (methylpyridine) scaffold. This structure combines an aromatic heterocyclic ring with a flexible aminomethyl sidechain, making it a versatile intermediate in synthesis. Understanding its three-dimensional conformation and electronic properties through spectroscopy is crucial for its application in drug design and materials engineering.

To facilitate spectral interpretation, the atoms in the molecule are systematically numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Predicted Multiplicity | Integration |

| H4 | 7.50 - 7.65 | Triplet (t) | 1H |

| H3 | 7.05 - 7.15 | Doublet (d) | 1H |

| H5 | 6.95 - 7.05 | Doublet (d) | 1H |

| C8-H ₂ | 3.80 - 3.95 | Singlet (s) | 2H |

| C7-H ₃ | 2.45 - 2.55 | Singlet (s) | 3H |

| N9-H ₂ | 1.50 - 2.50 | Broad Singlet (br s) | 2H |

Interpretation:

-

Aromatic Protons (H3, H4, H5): The three protons on the pyridine ring are expected to appear in the aromatic region (δ 6.5-8.5 ppm). H4, being flanked by H3 and H5, should appear as a triplet. H3 and H5 will appear as doublets due to coupling with H4.

-

Methylene Protons (C8-H₂): These "benzylic" protons are adjacent to both the aromatic ring and the nitrogen atom, leading to a downfield shift into the δ 3.8-4.0 ppm range. They are expected to be a singlet as there are no adjacent protons to couple with.

-

Methyl Protons (C7-H₃): The methyl group attached to the pyridine ring is predicted to resonate as a singlet around δ 2.5 ppm.

-

Amine Protons (N9-H₂): The primary amine protons typically appear as a broad singlet. The chemical shift can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ |

| C2 | 160 - 162 |

| C6 | 157 - 159 |

| C4 | 136 - 138 |

| C5 | 121 - 123 |

| C3 | 118 - 120 |

| C8 (CH₂) | 45 - 50 |

| C7 (CH₃) | 23 - 25 |

Interpretation:

-

Aromatic Carbons (C2-C6): The carbon atoms of the pyridine ring are expected in the δ 118-162 ppm range. The carbons directly attached to the nitrogen (C2 and C6) are the most deshielded and will appear furthest downfield.

-

Methylene Carbon (C8): The CH₂ carbon, attached to the ring and the primary amine, is anticipated around δ 45-50 ppm.

-

Methyl Carbon (C7): The methyl carbon should appear in the aliphatic region, predicted at δ 23-25 ppm.

Experimental Protocol for NMR Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments and establish the connectivity of the molecule.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation:

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2]

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and reference them to the internal standard (TMS at 0.00 ppm).

-

Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | Medium | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Aromatic Stretch | Medium-Weak | Pyridine Ring |

| 2850 - 3000 | C-H Aliphatic Stretch | Medium | -CH₃, -CH₂- |

| 1580 - 1650 | N-H Bend (Scissoring) | Medium-Strong | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C and C=N Ring Stretching | Strong | Pyridine Ring |

| 1250 - 1335 | C-N Aromatic Stretch | Strong | Ar-NH₂ type |

| 665 - 910 | N-H Wag | Broad, Strong | Primary Amine (-NH₂) |

Interpretation:

-

N-H Vibrations: The most diagnostic peaks for the primary amine are the two N-H stretching bands in the 3300-3500 cm⁻¹ region and the N-H bending vibration around 1600 cm⁻¹.[3][4][5]

-

C-H Vibrations: Separate regions for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹) are expected.[6]

-

Pyridine Ring: The characteristic C=C and C=N stretching vibrations of the pyridine ring typically appear as a series of sharp bands in the 1450-1600 cm⁻¹ region.[7][8][9]

-

C-N Stretch: A strong band corresponding to the stretching of the C-N bond is also anticipated. For aromatic amines, this is typically in the 1250-1335 cm⁻¹ range.[5]

Experimental Protocol for FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR Method - Preferred for Liquids):

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[10][11]

-

Acquire a background spectrum of the clean, empty crystal. This is crucial for correcting for atmospheric H₂O and CO₂.

-

Place a single drop of neat this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Caption: Workflow for FTIR data acquisition using the ATR method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern offers valuable clues about the molecular structure.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺• | 122 | Molecular ion (calculated for C₇H₁₀N₂) |

| [M-NH₂]⁺ | 106 | Loss of the amino radical |

| [M-H]⁺ | 121 | Loss of a hydrogen radical |

| [C₆H₇N-CH₂]⁺ | 107 | Benzylic cleavage, formation of methylpyridine cation |

| [C₆H₇N]⁺• | 93 | Loss of the aminomethyl group (-CH₂NH₂) |

Interpretation of Fragmentation: The molecular ion ([M]⁺•) is expected at an m/z of 122. In electron ionization (EI), the fragmentation of benzylamine-type structures is well-characterized.[12][13][14]

-

Alpha-Cleavage: The most favorable fragmentation is typically the cleavage of the bond beta to the aromatic ring (the C2-C8 bond). This results in the loss of the aminomethyl radical, leading to the formation of a stable methylpyridine cation radical at m/z 93. This is often the base peak.

-

Benzylic Cleavage: Cleavage of the C8-N9 bond can lead to the loss of an amino radical (•NH₂), resulting in a fragment at m/z 106.

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

Sample Preparation:

-

GC Conditions:

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Set to a temperature of ~250-280°C. A split or splitless injection can be used depending on the sample concentration.

-

Oven Program: A temperature gradient is used to ensure good separation. A typical program might be: hold at 80°C for 1 min, then ramp at 10-20°C/min to 280°C and hold for 5-10 min.[15]

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: ~230°C.

-

Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 35-300).

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with that peak to identify the molecular ion and major fragment ions.

-

References

-

Audisio, G., et al. (2000). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. [Link]

-

Song, Y., et al. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. [Link]

-

Song, Y., et al. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. [Link]

-

Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics. [Link]

-

ResearchGate. (2000). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

American Chemical Society Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

PubMed. (2006). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. [Link]

-

Alfa Chemistry. (n.d.). NMR Solvent Data Chart. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

Bulletin of the Polish Academy of Sciences, Chemistry. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

-

American Chemical Society Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

-

An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. [Link]

-

German Federal Institute for Occupational Safety and Health (BAuA). (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

-

Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. [Link]

-

American Chemical Society Publications. (2002). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. [Link]

-

Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]

-

PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. [Link]

-

ResearchGate. (2008). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

The Metabolomics Innovation Centre. (n.d.). CASPRE - 13C NMR Predictor. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

ResearchGate. (n.d.). (a) ¹H NMR signals assignments of 2-(2-((6-methylpyridin-2-yl)methylene). [Link]

Sources

- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. wikieducator.org [wikieducator.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 12. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the ¹H NMR Spectrum of (6-Methylpyridin-2-yl)methanamine

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (6-Methylpyridin-2-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predicted spectral parameters, a detailed experimental protocol for data acquisition, and a thorough interpretation of the spectral data for structural elucidation and quality control.

Introduction: The Structural Significance of this compound

This compound, a substituted picolylamine, is a valuable building block in medicinal chemistry and materials science.[1][2] Its structure features a pyridine ring functionalized with a methyl group and an aminomethyl group, providing multiple coordination sites and opportunities for further chemical modification. Accurate structural confirmation is paramount for its application, and ¹H NMR spectroscopy stands as the most powerful and accessible analytical technique for this purpose. This guide will provide the foundational knowledge to confidently acquire and interpret the ¹H NMR spectrum of this compound.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The molecular structure of this compound dictates a unique ¹H NMR spectrum characterized by distinct chemical shifts, multiplicities, and coupling constants for each proton. The predicted spectrum is based on the analysis of structurally related compounds and established principles of NMR spectroscopy.[3][4][5]

Molecular Structure and Proton Designations:

Caption: Molecular structure of this compound with proton designations.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The predicted ¹H NMR spectral data in a typical deuterated solvent like CDCl₃ are summarized in the table below. The chemical shifts of aromatic protons in pyridine derivatives are influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of the substituents.[5]

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H_b (H-4) | ~7.5 - 7.7 | Triplet (t) | Jab ≈ Ja'b ≈ 7.5 - 8.0 | 1H |

| H_a' (H-5) | ~7.0 - 7.2 | Doublet (d) | Ja'b ≈ 7.5 - 8.0 | 1H |

| H_a (H-3) | ~6.9 - 7.1 | Doublet (d) | Jab ≈ 7.5 - 8.0 | 1H |

| H_d (-CH₂-) | ~3.8 - 4.0 | Singlet (s) | - | 2H |

| H_c (-CH₃) | ~2.4 - 2.6 | Singlet (s) | - | 3H |

| H_e (-NH₂) | ~1.5 - 2.5 | Broad Singlet (br s) | - | 2H |

Justification of Predictions:

-

Aromatic Protons (H_a, H_a', H_b): The pyridine ring protons will appear in the aromatic region (δ 7.0-8.5 ppm). The H-4 proton (H_b) is expected to be the most downfield due to its para-relationship to the electron-withdrawing nitrogen and being flanked by two other ring protons. It will appear as a triplet due to coupling with H-3 and H-5. The H-3 (H_a) and H-5 (H_a') protons will be doublets, each coupling with H-4. Their exact chemical shifts will be influenced by the adjacent aminomethyl and methyl groups, respectively.

-

Methylene Protons (H_d): The protons of the aminomethyl (-CH₂NH₂) group are adjacent to the electron-withdrawing pyridine ring, causing a downfield shift to approximately 3.8-4.0 ppm. These protons are expected to appear as a singlet as there are no adjacent protons to couple with.

-

Methyl Protons (H_c): The methyl group protons (-CH₃) attached to the pyridine ring will resonate upfield, typically in the range of 2.4-2.6 ppm, and will appear as a sharp singlet.

-

Amine Protons (H_e): The amine protons (-NH₂) typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift of the NH₂ protons is highly dependent on solvent, concentration, and temperature, and they may exchange with D₂O.

Spin-Spin Coupling Interactions

The coupling patterns in the aromatic region are key to assigning the signals correctly. The expected coupling is visualized below.

Caption: Key spin-spin coupling interactions in the aromatic region.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a standardized, field-proven methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Instrumentation and Materials

-

NMR Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

NMR Tubes: 5 mm NMR tubes.

-